molecular formula C16H15ClO4 B5650682 (4-Chlorophenyl)methyl 3,5-dimethoxybenzoate

(4-Chlorophenyl)methyl 3,5-dimethoxybenzoate

Cat. No.: B5650682
M. Wt: 306.74 g/mol
InChI Key: MHKKLPVAZMEBPE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 3,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group attached to a methyl 3,5-dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 3,5-dimethoxybenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with (4-chlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group adjacent to the ester functionality. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group. Reagents such as sodium methoxide can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)methyl 3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (4-Chlorophenyl)methyl benzoate: Similar structure but lacks the methoxy groups on the benzoate ring.

    3,5-Dimethoxybenzoic acid: Contains the same benzoate core but lacks the (4-chlorophenyl)methyl group.

    (4-Chlorophenyl)methyl 4-methoxybenzoate: Similar structure with a different substitution pattern on the benzoate ring.

Uniqueness: (4-Chlorophenyl)methyl 3,5-dimethoxybenzoate is unique due to the presence of both the 4-chlorophenyl and 3,5-dimethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-14-7-12(8-15(9-14)20-2)16(18)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKLPVAZMEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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